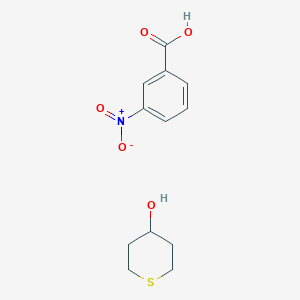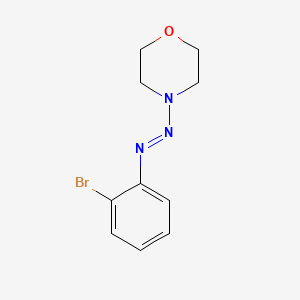![molecular formula C17H20INO2 B12533410 N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide CAS No. 676165-38-1](/img/structure/B12533410.png)
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with ethyl and methoxy groups, an ethyl chain, and an iodoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of 7-methoxynaphthalene with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethyl-7-methoxynaphthalene.
Introduction of the Ethyl Chain: The next step involves the reaction of 3-ethyl-7-methoxynaphthalene with ethylene oxide under acidic conditions to introduce the ethyl chain, forming 2-(3-ethyl-7-methoxynaphthalen-1-yl)ethanol.
Formation of the Iodoacetamide Moiety: The final step involves the reaction of 2-(3-ethyl-7-methoxynaphthalen-1-yl)ethanol with iodoacetic acid in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodoacetamide moiety to an amine.
Substitution: The iodo group can be substituted with nucleophiles such as thiols or amines under mild conditions to form thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Aplicaciones Científicas De Investigación
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful for studying biochemical processes and developing targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide: A structurally similar compound with a methoxy group at the 7-position of the naphthalene ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with an indole moiety instead of the ethyl chain.
Uniqueness
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is unique due to the presence of the iodoacetamide moiety, which imparts specific reactivity and potential for covalent modification of proteins. This feature distinguishes it from other similar compounds and enhances its utility in biochemical and medicinal research.
Propiedades
Número CAS |
676165-38-1 |
|---|---|
Fórmula molecular |
C17H20INO2 |
Peso molecular |
397.25 g/mol |
Nombre IUPAC |
N-[2-(3-ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C17H20INO2/c1-3-12-8-13-4-5-15(21-2)10-16(13)14(9-12)6-7-19-17(20)11-18/h4-5,8-10H,3,6-7,11H2,1-2H3,(H,19,20) |
Clave InChI |
HYKPCCQZLGFBDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


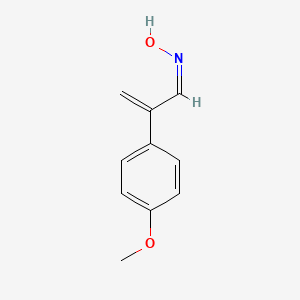
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

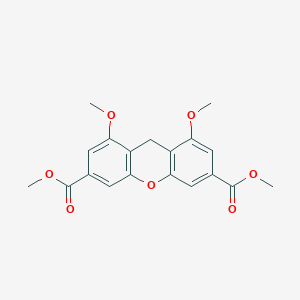
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
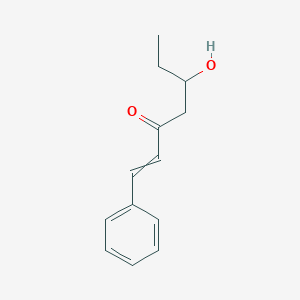
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
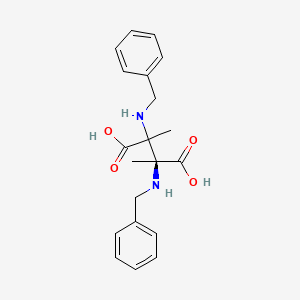

![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
